molecular formula C16H18N2O4S2 B5703609 (2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5703609
M. Wt: 366.5 g/mol
InChI Key: PZPDWHYANSXSKE-UHFFFAOYSA-N
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Description

(2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a methoxyphenyl group and a thienylsulfonyl piperazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable piperazine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or thienylsulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and acids (e.g., hydrochloric acid). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thienylsulfonyl groups contribute to its reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-14-6-3-2-5-13(14)16(19)17-8-10-18(11-9-17)24(20,21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDWHYANSXSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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